Tramazoline hydrochloride

Catalog No.
S572199
CAS No.
3715-90-0
M.F
C13H18ClN3
M. Wt
251.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tramazoline hydrochloride

CAS Number

3715-90-0

Product Name

Tramazoline hydrochloride

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C13H17N3.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H

InChI Key

RZOXEODOFNEZRS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

Synonyms

2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline, Biciron, Bisolnasal, Ellatun, KB 227, Rhinospray, Spray-Tish, tramazoline, tramazoline hydrochloride, tramazoline monohydrochloride

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.Cl

The exact mass of the compound Tramazoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tramazoline hydrochloride (CAS 3715-90-0) is a highly stable, water-soluble imidazoline derivative and selective alpha-adrenergic receptor agonist. In industrial and laboratory procurement, it is primarily valued for its predictable physicochemical properties, including the ability to form stable aqueous solutions with a pH of 4.9 to 6.3 at 5% concentrations[1]. Unlike crude mixtures or free-base sympathomimetics, the hydrochloride salt ensures excellent processability, long-term thermodynamic stability, and seamless integration into complex aqueous formulations, such as those co-formulated with corticosteroids like dexamethasone isonicotinate [2].

Substituting tramazoline hydrochloride with common in-class analogs like oxymetazoline or xylometazoline introduces severe risks to both manufacturing safety and assay reproducibility. From a handling perspective, oxymetazoline exhibits extreme acute toxicity in murine models, requiring stringent and costly occupational exposure controls during bulk powder processing[1]. Pharmacologically, these analogs possess higher lipophilicity, which extends receptor binding and duration of action up to 10 hours, confounding pharmacokinetic assays that require rapid clearance [2]. Furthermore, imidazoline derivatives exhibit drastic tissue-dependent efficacy shifts; substituting tramazoline with oxymetazoline across different species models (e.g., rat vs. rabbit aorta) significantly alters relative efficacy, leading to sub-optimal target engagement and flawed data[3].

Bulk Handling Safety: Acute Toxicity Profile vs. Oxymetazoline

During bulk procurement and formulation scale-up, handling safety is a primary cost and compliance driver. Tramazoline hydrochloride demonstrates an exceptionally safer toxicity profile compared to its closest structural analog, oxymetazoline. In standard in vivo models, tramazoline hydrochloride presents an oral LD50 of 190 mg/kg, whereas oxymetazoline hydrochloride is highly toxic with an LD50 of 0.68 mg/kg [1]. This nearly 280-fold difference in acute toxicity means that tramazoline can be processed using standard pharmaceutical handling protocols, whereas oxymetazoline requires specialized high-containment isolators.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data190 mg/kg
Comparator Or BaselineOxymetazoline hydrochloride: 0.68 mg/kg
Quantified Difference~279-fold lower acute toxicity
ConditionsIn vivo rat model, oral administration

Procuring tramazoline drastically reduces occupational exposure hazards and eliminates the need for ultra-high containment infrastructure during bulk powder processing.

Pharmacokinetic Control: Clearance and Receptor Binding Duration

For applications requiring controlled, short-term alpha-adrenergic stimulation, tramazoline hydrochloride provides a superior pharmacokinetic profile. While analogs like xylometazoline are designed for sustained receptor binding, resulting in physiological effects lasting up to 10 hours, tramazoline facilitates faster clearance, necessitating dosing 3 to 4 times daily in clinical settings [1]. This predictable, shorter duration prevents prolonged receptor desensitization.

Evidence DimensionDuration of physiological effect
Target Compound DataShort-acting (requires 3-4x daily administration)
Comparator Or BaselineXylometazoline: up to 10 hours
Quantified DifferenceSignificantly faster clearance and shorter duration
ConditionsIn vivo vasoconstriction models

It is the optimal choice for experimental models and formulations where rapid clearance is required and prolonged receptor desensitization must be avoided.

Model-Specific Target Engagement: Tissue Efficacy Variations

Imidazoline derivatives do not exhibit uniform relative efficacies across different species, making generic substitution detrimental to preclinical assay accuracy. Studies comparing the relative efficacies of imidazolines show drastic differences between tissues; for instance, the relative efficacies of oxymetazoline and tramazoline are more than 15-fold greater in rabbit aorta than in rat aorta [1]. Utilizing generic substitutes without accounting for these extreme tissue-specific efficacy shifts will result in skewed pharmacological data.

Evidence DimensionRelative efficacy variation
Target Compound DataTramazoline (highly tissue-dependent efficacy)
Comparator Or BaselineOxymetazoline (distinct tissue-dependent profile)
Quantified Difference>15-fold efficacy difference between rat and rabbit aorta
ConditionsEx vivo aorta contraction assays

Ensures researchers select the exact imidazoline calibrated for their specific species model, preventing the generation of misleading pharmacological data.

Aqueous Formulation Stability and Co-formulation Compatibility

Tramazoline hydrochloride is highly optimized for aqueous processing, maintaining a stable pH of 4.9 to 6.3 in a 5% solution [1]. Unlike free-base imidazolines which require aggressive solubilizers, this salt form maintains thermodynamic stability. Furthermore, it demonstrates proven co-formulation compatibility with corticosteroids, such as dexamethasone isonicotinate, without exhibiting chemical degradation or cross-reactivity [2].

Evidence DimensionAqueous stability and compatibility
Target Compound DataStable pH (4.9-6.3), compatible with corticosteroids
Comparator Or BaselineFree-base imidazolines / unstable salts
Quantified DifferencePrevents precipitation and degradation in complex mixtures
ConditionsStandard pharmaceutical aqueous storage and co-formulation

Guarantees seamless manufacturability and long-term shelf stability for complex, multi-API aqueous solutions and sprays.

Preclinical Vascular and Smooth Muscle Assays

Due to the extreme tissue-dependent efficacy shifts observed between rat and rabbit models, tramazoline hydrochloride is a necessary specific tool for comparative cardiovascular and smooth muscle contraction models, ensuring robust and reproducible target engagement [1].

Short-Acting Alpha-Adrenergic Pharmacokinetic Studies

In research requiring rapid clearance and the avoidance of prolonged receptor desensitization, tramazoline's shorter duration of action provides a highly controlled alternative to long-acting analogs like xylometazoline [2].

Bulk Manufacturing of Aqueous Sympathomimetic Formulations

With an LD50 of 190 mg/kg (compared to oxymetazoline's 0.68 mg/kg), tramazoline hydrochloride is the preferred API for industrial scale-up, eliminating the need for extreme high-containment isolators while offering excellent pH stability (4.9-6.3) and corticosteroid compatibility [REFS-3, REFS-4].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

251.1189253 g/mol

Monoisotopic Mass

251.1189253 g/mol

Heavy Atom Count

17

UNII

4DG710Q678

Related CAS

1082-57-1 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Wikipedia

Tramazoline hydrochloride

Dates

Last modified: 04-14-2024

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